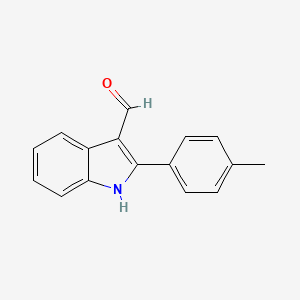

2-(4-methylphenyl)-1H-indole-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-methylphenyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. This compound features an indole core substituted with a 4-methylphenyl group at the 2-position and an aldehyde group at the 3-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-1H-indole-3-carbaldehyde typically involves the following steps:

Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst to form the indole core.

Formylation: The indole core is then subjected to formylation, usually using the Vilsmeier-Haack reaction, where a formyl group is introduced at the 3-position of the indole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-methylphenyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at the available positions on the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

Oxidation: 2-(4-methylphenyl)-1H-indole-3-carboxylic acid.

Reduction: 2-(4-methylphenyl)-1H-indole-3-methanol.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Chemistry

2-(4-methylphenyl)-1H-indole-3-carbaldehyde serves as an intermediate in synthesizing more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable for creating derivatives with tailored properties.

| Reaction Type | Example Reaction | Product |

|---|---|---|

| Oxidation | Aldehyde to acid | 2-(4-methylphenyl)-1H-indole-3-carboxylic acid |

| Reduction | Aldehyde to alcohol | 2-(4-methylphenyl)-1H-indole-3-methanol |

| Electrophilic Substitution | Nitration or halogenation | Various substituted indole derivatives |

Biology

The compound has been investigated for its role as a biochemical probe. It can modulate enzyme activities and metabolic pathways, making it useful in studying biological processes.

- Case Study : In vitro studies have shown that derivatives of this compound exhibit antimicrobial properties. For example, compounds synthesized from this compound demonstrated significant antibacterial activity against various bacterial strains, as measured by zone of inhibition tests .

Medicine

Research has highlighted the potential therapeutic properties of this compound, particularly in anti-inflammatory and anticancer activities.

- Anticancer Activity : Studies conducted by the National Cancer Institute have evaluated its analogs against human tumor cells. The results indicated that certain derivatives exhibited promising cytotoxic effects with mean GI50 values indicating effective growth inhibition .

| Compound | GI50 (μM) | Activity Type |

|---|---|---|

| Compound A | 15.72 | Antimitotic |

| Compound B | 50.68 | Cytotoxic |

Industrial Applications

In the industrial sector, this compound is utilized in developing dyes and pigments due to its vibrant color properties. Its versatility allows for modifications that enhance its performance in various applications.

Mecanismo De Acción

The mechanism of action of 2-(4-methylphenyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor or modulator of certain enzymes, affecting metabolic processes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function.

Comparación Con Compuestos Similares

Similar Compounds

2-phenyl-1H-indole-3-carbaldehyde: Lacks the 4-methyl group on the phenyl ring.

2-(4-chlorophenyl)-1H-indole-3-carbaldehyde: Has a chlorine atom instead of a methyl group on the phenyl ring.

2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde: Contains a methoxy group instead of a methyl group on the phenyl ring.

Uniqueness

2-(4-methylphenyl)-1H-indole-3-carbaldehyde is unique due to the presence of the 4-methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, steric interactions, and electronic properties, making it distinct from its analogs.

Actividad Biológica

2-(4-methylphenyl)-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The compound can be synthesized through various methods, typically involving the reaction of indole derivatives with aldehydes. The synthetic pathway often includes steps such as oxidation and substitution reactions, which yield various derivatives with potential biological activities .

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. It acts as an inhibitor of RNA polymerase II, which is crucial for the transcription of DNA into RNA. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .

- Mechanism of Action : The compound's aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to cell death.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 | 10 | Induces apoptosis |

| HepG2 | 5 | Inhibits cell proliferation |

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory effects. Studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators .

Antimicrobial Activity

The compound has also shown antimicrobial properties against various bacterial strains. Its efficacy against Gram-positive and Gram-negative bacteria has been documented, indicating a broad spectrum of activity .

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15 | Bactericidal |

| Escherichia coli | 30 | Bacteriostatic |

Case Studies

A notable study evaluated the cytotoxic effects of this compound analogues on different cancer cell lines. The results demonstrated that modifications in the indole structure significantly impacted cytotoxicity, with some derivatives showing enhanced potency compared to the parent compound .

In another investigation, the compound was used as a probe in biochemical studies to elucidate enzyme activities related to metabolic pathways, highlighting its utility beyond mere pharmacological applications.

Propiedades

IUPAC Name |

2-(4-methylphenyl)-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c1-11-6-8-12(9-7-11)16-14(10-18)13-4-2-3-5-15(13)17-16/h2-10,17H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCBLGKSXATWHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.